molecular formula C14H17F3O2 B14847029 1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene

1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene

Katalognummer: B14847029
Molekulargewicht: 274.28 g/mol
InChI-Schlüssel: QMRKRCNCAAIPLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H17F3O2 and a molecular weight of 274.28 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene involves several steps. One common method includes the reaction of a suitable benzene derivative with tert-butyl alcohol, cyclopropyl alcohol, and a trifluoromethylating agent under specific conditions. The reaction typically requires a catalyst, such as a copper or palladium complex, to facilitate the formation of the desired product .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reaction time to ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological targets.

    Medicine: Research into the medicinal properties of trifluoromethyl-containing compounds has shown potential for the development of new pharmaceuticals. This compound may serve as a precursor or intermediate in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties contribute to the performance of the final products.

Wirkmechanismus

The mechanism by which 1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets . The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological research.

Vergleich Mit ähnlichen Verbindungen

1-Tert-butoxy-2-cyclopropoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the benzene ring, which confer distinct chemical and physical properties.

Eigenschaften

Molekularformel

C14H17F3O2

Molekulargewicht

274.28 g/mol

IUPAC-Name

2-cyclopropyloxy-1-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H17F3O2/c1-13(2,3)19-11-7-4-9(14(15,16)17)8-12(11)18-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3

InChI-Schlüssel

QMRKRCNCAAIPLN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=C(C=C(C=C1)C(F)(F)F)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.